[(3-Chloro-4-fluorophenyl)methyl](2-methylbutyl)amine
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Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound with the molecular formula C12H17ClFN. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a methyl group and a 2-methylbutylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-fluorophenyl)methylamine
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
(3-Chloro-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-3-9(2)7-15-8-10-4-5-12(14)11(13)6-10/h4-6,9,15H,3,7-8H2,1-2H3 |
InChI Key |
IJZLTHKABAHGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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